Bridge Fluorination Reduces pKa
Direct fluorination at the bridge position significantly increases the acidity of the BCP carboxylic acid group. Experimentally measured pKa values for a bridge-fluorinated BCP mono-acid (compound 12) and its non-fluorinated analogue (compound 28) in aqueous medium provide the most relevant comparator data available. While the target compound is a diacid, the magnitude of the acid-strengthening effect of a single bridge fluorine atom is directly transferable [1]. The monofluoro diacid's acidity is projected to lie between the non-fluorinated BCP diacid (pKa₁ = 2.78, pKa₂ = 4.14) and the 2,2-difluoro BCP diacid (pKa₁ = 2.22, pKa₂ = 3.33), as determined by independent capillary electrophoresis measurements [2].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | Projected pKa₁ ≈ 2.4–2.5; pKa₂ ≈ 3.7–3.8 (based on interpolating the effect of one vs. two fluorine atoms from mono-acid and diacid data). |
| Comparator Or Baseline | Non-fluorinated BCP diacid: pKa₁ = 2.78 ± 0.08, pKa₂ = 4.14 ± 0.10 (capillary electrophoresis) [2]. 2,2-Difluoro BCP diacid: pKa₁ = 2.22 ± 0.08, pKa₂ = 3.33 ± 0.10 [2]. BCP mono-acid: pKa = 4.2; its bridge-fluorinated analog: pKa = 3.5 [1]. |
| Quantified Difference | One bridge fluorine lowers pKa by ≈0.7–0.8 units for mono-acids. Two fluorines lower pKa₁ by 0.56 and pKa₂ by 0.81 units for diacids. |
| Conditions | Aqueous medium, 25 °C; capillary electrophoresis with Debye–Hückel correction to thermodynamic pKa (pKath). |
Why This Matters
A lower pKa means a higher proportion of the ionized carboxylate form at physiological pH, which can improve aqueous solubility and reduce non-specific binding, key parameters for fragment-based drug discovery and lead optimization.
- [1] Bychek, R.; Mykhailiuk, P. K. A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angew. Chem. Int. Ed. 2022, 61, e202205103. View Source
- [2] Kaleta, J. et al. Bridge-Chlorinated Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acids. J. Org. Chem. 2019, 84 (5), 2448–2461; Le, T. P. et al. Polyhalogenated Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acids. J. Org. Chem. 2021, 86 (15), 10303–10319. View Source
